Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate

Description

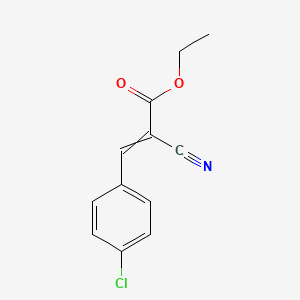

Chemical Structure and Properties Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8) is an α-cyanoacrylate ester with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . The compound features a conjugated system comprising a cyano group (–CN), an ester (–COOEt), and a 4-chlorophenyl substituent. Its (E)-stereochemistry is confirmed by NMR data, with characteristic signals at δ 8.13 (s, 1H, vinyl proton), 7.92–7.82 (m, 2H, aromatic protons), and 7.49–7.35 (m, 2H, aromatic protons) .

Applications

This compound serves as a versatile intermediate:

- Pharmaceutical Synthesis: Used to prepare pyrano[2,3-d]pyrimidine derivatives with antimicrobial activity .

- Cyclopropanation: Reacts with diethyl bromomalonate to form triethyl 3-(4-chlorophenyl)-2-cyanocyclopropane-1,1,2-tricarboxylate in the presence of crown ether catalysts .

- Polymer Chemistry: Potential utility in radical polymerization due to the electron-withdrawing cyano group stabilizing propagating radicals .

Properties

CAS No. |

2169-68-8; 2286-35-3 |

|---|---|

Molecular Formula |

C12H10ClNO2 |

Molecular Weight |

235.67 |

IUPAC Name |

ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3 |

InChI Key |

KLUDCHZOLVGLQF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)Cl)C#N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-chlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial processes.

Types of Reactions:

Polymerization: this compound undergoes rapid anionic polymerization in the presence of moisture, forming long polymer chains. This reaction is the basis for its use as a fast-setting adhesive.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and ethanol.

Substitution Reactions: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Polymerization: Initiated by moisture or weak bases.

Hydrolysis: Occurs in aqueous environments, often accelerated by acidic or basic conditions.

Substitution: Requires electrophilic reagents and appropriate catalysts.

Major Products:

Polymerization: Poly(this compound)

Hydrolysis: Cyanoacrylic acid and ethanol

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₁₂H₁₀ClNO₂

- CAS Number: 2169-68-8

The compound features a cyanoacrylate moiety with a 4-chlorophenyl substituent, enhancing its reactivity and stability. The cyano group acts as an electron-withdrawing entity, facilitating strong covalent bond formation with various substrates. This property is pivotal in applications requiring robust adhesion and interaction with biological systems.

Chemistry

Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate serves as a building block in organic synthesis. It is utilized in:

- Knoevenagel Condensation: This reaction forms carbon-carbon bonds, essential for synthesizing complex organic molecules .

- Reagent in Chemical Reactions: It acts as an effective reagent in various organic transformations due to its high reactivity.

Biology

In biological research, the compound is employed for:

- Development of Bioactive Molecules: Its ability to form stable adducts makes it useful in designing new pharmaceuticals.

- Biochemical Assays: It serves as a probe for studying enzyme activity and cellular processes due to its interaction with nucleophilic sites on substrates.

Medicine

The medical applications of this compound are particularly noteworthy:

- Drug Delivery Systems: Research indicates potential use in targeted drug delivery due to its adhesive properties and ability to form stable bonds with biological tissues.

- Surgical Adhesives: Its efficacy as a surgical adhesive is being evaluated, particularly for sealing wounds while providing antimicrobial benefits .

Industry

In industrial applications, this compound is widely used for:

- Adhesives and Coatings: Its strong adhesive properties make it suitable for manufacturing adhesives that require quick curing times and durability. Products like SikaFast®-2590 utilize ethyl-cyanoacrylate technology for automotive applications .

- Polymer Production: It is incorporated into polymer formulations to enhance mechanical properties and adhesion characteristics.

This compound exhibits notable biological activities:

- Antimicrobial Properties: Studies have shown its effectiveness against various pathogens, potentially disrupting cellular processes through enzyme inhibition.

- Anticancer Activity: Research indicates antiproliferative effects against cancer cell lines such as prostate (PC3) and epidermoid carcinoma (A431), suggesting its potential role in cancer therapy .

Mechanism of Action

The primary mechanism of action for ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is its rapid polymerization upon exposure to moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbonyl carbon and facilitating the nucleophilic attack by water molecules. This leads to the formation of a polymer chain through successive addition reactions.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key structural analogs based on substituent variations:

Reactivity in Polymerization

The cyano and chloro substituents in this compound stabilize propagating radicals similarly to ethyl 2-cyanoacrylate (unsubstituted analog). Key polymerization parameters include:

Comparison with Methacrylates :

- Ethyl 2-cyanoacrylate exhibits 5× higher kₚ than methyl methacrylate (MMA) due to radical stabilization by the cyano group .

Electronic and Steric Effects

- Electron-Withdrawing Groups (e.g., –Cl, –CF₃): Enhance electrophilicity of the α-carbon, accelerating Knoevenagel condensations. For example, the trifluoromethyl derivative reacts faster in photo-activated condensations .

- Electron-Donating Groups (e.g., –OCH₃) : Reduce reactivity in condensations but improve solubility in polar solvents .

- Steric Effects: Bulkier substituents (e.g., naphthalen-2-yl in ethyl 2-cyano-3-(naphthalen-2-yl)acrylate) hinder molecular packing, lowering melting points .

Crystallographic and Spectroscopic Differences

- Syn-Periplanar Conformation: Observed in ethyl 3-(4-methoxyphenyl)-2-cyanoacrylate (C4–C8–C9–C10 torsion angle = 3.2°) due to methoxy group sterics .

- NMR Shifts :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.